molecular formula C17H15ClFNO B1325562 4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone CAS No. 898756-89-3

4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone

Cat. No.: B1325562
CAS No.: 898756-89-3
M. Wt: 303.8 g/mol
InChI Key: MMODNIQVJMYNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone (CAS: 898756-77-9) is a benzophenone derivative characterized by a chloro substituent at the 2-position, a fluorine atom at the 4-position, and an azetidinylmethyl group at the 4'-position of the benzophenone scaffold. Its molecular formula is C₁₇H₁₅ClFNO, with a molecular weight of 303.76 g/mol. Predicted properties include a density of 1.294 g/cm³ and a boiling point of 425.4°C .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-16-10-14(19)6-7-15(16)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMODNIQVJMYNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642818
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-89-3
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](2-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. Chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine gas or their respective derivatives.

    Attachment of the Azetidine Ring:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the chloro and fluoro substituents play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone 898756-77-9 C₁₇H₁₅ClFNO 303.76 2-Cl, 4-F, 4'-azetidinylmethyl
4-Azetidinomethyl-4'-thiomethylbenzophenone 898756-37-1 C₁₈H₁₉NOS 297.41 4'-thiomethyl, azetidinylmethyl
2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenone 898762-21-5 C₁₉H₂₀ClFN₂O 358.84 2-Cl, 4-F, 2'-methylpiperazinomethyl
4-Chloro-4'-fluorobutyrophenone 3874-54-2 C₁₀H₁₀ClFO 200.64 Butyrophenone backbone, 4-Cl, 4'-F
2-Chloro-4'-fluoroacetophenone - C₈H₆ClFO 172.59 (est.) Acetophenone backbone, 2-Cl, 4'-F
4-Amino-4'-chlorobenzophenone 4913-77-3 C₁₃H₁₀ClNO 231.68 4-NH₂, 4'-Cl

Physicochemical Properties

  • Molecular Weight and Solubility: The azetidinylmethyl-substituted compound (303.76 g/mol) has a higher molecular weight compared to simpler derivatives like 4-chloro-4'-fluorobutyrophenone (200.64 g/mol) . This increased mass may reduce aqueous solubility but enhance lipid membrane permeability.
  • Boiling Point and Density: The azetidinylmethyl derivative’s predicted boiling point (425.4°C) is significantly higher than that of smaller analogs like 4'-fluoroacetophenone (boiling point ~182–183°C) , likely due to stronger intermolecular forces from the azetidine ring.

Biological Activity

4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone is a benzophenone derivative characterized by an azetidine ring and halogen substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicinal chemistry.

  • Molecular Formula: C17H15ClFNO
  • Molecular Weight: 303.76 g/mol

The compound's structure includes a benzophenone core with a chloro and a fluoro group, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are critical in various biochemical pathways, potentially leading to therapeutic effects.
  • Receptor Modulation: It could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • Cellular Interference: The compound may interfere with cellular processes such as migration, proliferation, and apoptosis, which are vital in cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Cytotoxicity assays performed on various cancer cell lines demonstrate promising results.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These results indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Studies

  • In Vitro Study on HeLa Cells:
    A study investigated the effects of this compound on HeLa cells. Results showed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy Evaluation:
    Another study focused on the antimicrobial properties of the compound against multidrug-resistant bacteria. The findings revealed that it inhibited bacterial growth effectively, highlighting its potential as a novel antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.